molecular formula C20H30ClN7O2 B194544 6-Des(diethanolamino)-6-chloro Dipyridamole CAS No. 54093-92-4

6-Des(diethanolamino)-6-chloro Dipyridamole

Cat. No. B194544
CAS RN: 54093-92-4
M. Wt: 435.9 g/mol
InChI Key: CWZFYGCEBHRUNO-UHFFFAOYSA-N
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Description

6-Des(diethanolamino)-6-chloro Dipyridamole (6-Des-6-Cl-Dipyridamole) is a synthetic compound that has been utilized in a variety of scientific applications. This compound is a derivative of dipyridamole, a phosphodiesterase inhibitor that has been used for many years in the treatment of cardiovascular diseases. 6-Des-6-Cl-Dipyridamole has been studied extensively for its potential to act as a drug delivery system, a drug target, and a tool for investigating the biochemical and physiological effects of dipyridamole. In

Scientific Research Applications

Potentiation of Adenosine

Dipyridamole is known for its ability to dilate coronary vessels and affect the metabolism of adenosine and adenine nucleotides in cardiac muscle. This action becomes evident in hypoxic hearts, where dipyridamole reduces the loss of adenosine and adenosine triphosphate (ATP), key components for coronary vessel dilation (Stafford, 1967).

Modulation of Proton Transport

Dipyridamole significantly slows down proton transfer processes in bacterial reaction centers and bacteriorhodopsin. This effect is crucial in the study of proton transport from external mediums to reaction centers in certain bacteria, impacting the structural-dynamic state of membrane proteins involved in proton-transport processes (Knox et al., 2000).

Enzyme Inhibitory Activities

In vitro studies show that Dipyridamole does not inhibit xanthine oxidase (XO) and carbonic anhydorase (CA), but it has a strong inhibitory effect on monoamine oxidase (MAO). This characteristic of dipyridamole opens doors to research in enzyme inhibition, particularly in its uncompetitive inhibition against MAO (Noro et al., 1990).

Hydroxyl Radical Scavenging

Dipyridamole exhibits powerful hydroxyl radical scavenging activity, inhibiting OH-dependent salicylate and deoxyribose degradation. This activity is significant in understanding its reaction with the hydroxyl radical, especially in Fenton-type reactions or X-ray irradiation of water solutions, providing insights into the dynamics of radical reactions (Iuliano et al., 1992).

Fluorescence Quenching

The study of the fluorescence quenching of dipyridamole by various radicals, such as nitroxyl radicals, clarifies the influence of quencher light absorption on Stern–Volmer quenching constants. This research is pivotal in the fields of photochemistry and molecular interactions (Borissevitch, 1999).

Inhibitor of Membrane Peroxidation

Dipyridamole, as a vasodilator and inhibitor of membrane peroxidation, has potential in cancer therapy. It inhibits P-glycoprotein (Pgp), which pumps anticancer drugs out of tumor cells, affecting the kinetics of photoelectric responses in chromatophores. This application is vital in understanding drug resistance in cancer treatment (Knox et al., 2001).

properties

IUPAC Name

2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN7O2/c21-19-22-15-16(17(24-19)26-7-3-1-4-8-26)23-20(28(11-13-29)12-14-30)25-18(15)27-9-5-2-6-10-27/h29-30H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZFYGCEBHRUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202431
Record name 6-Des(diethanolamino)-6-chloro dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Des(diethanolamino)-6-chloro Dipyridamole

CAS RN

54093-92-4
Record name 2,2′-[(6-Chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54093-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Des(diethanolamino)-6-chloro dipyridamole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054093924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Des(diethanolamino)-6-chloro dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2,2'-[(6-chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-DES(DIETHANOLAMINO)-6-CHLORO DIPYRIDAMOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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